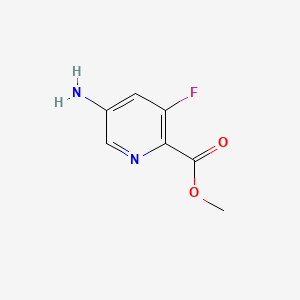
Methyl 5-amino-3-fluoropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-amino-3-fluoropyridine-2-carboxylate” is a fluorinated pyridine compound . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Chemical Reactions Analysis
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Specific chemical reactions involving “Methyl 5-amino-3-fluoropyridine-2-carboxylate” were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Fluorine Chemistry.
Summary of the Application
Fluoropyridines are synthesized for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Methods of Application or Experimental Procedures
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
Results or Outcomes
The synthesis of fluoropyridines has led to the development of new agricultural products with improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures has been one of the most generally useful chemical modifications .
Synthesis of Thiophene Derivatives
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Heterocyclic Chemistry.
Summary of the Application
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application or Experimental Procedures
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Results or Outcomes
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Radiobiology
Specific Scientific Field
Radiobiology and Medical Imaging.
Summary of the Application
Fluoropyridines can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Methods of Application or Experimental Procedures
The methods for synthesis of F 18 substituted pyridines are presented . These compounds present a special interest as potential imaging agents for various biological applications .
Results or Outcomes
The development of F 18 substituted pyridines has led to advancements in local radiotherapy of cancer and other diseases . These compounds can be used as imaging agents, providing valuable information about the location and extent of disease .
Agricultural Products
Specific Scientific Field
Agricultural Chemistry.
Summary of the Application
Fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties .
Methods of Application or Experimental Procedures
The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Results or Outcomes
A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . These compounds have led to the development of new agricultural products with improved properties .
Fluorinated Chemicals
Specific Scientific Field
Chemistry, specifically Fluorine Chemistry.
Summary of the Application
Fluoropyridines are used in the development of fluorinated chemicals . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Methods of Application or Experimental Procedures
High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
Results or Outcomes
The development of fluorinated chemicals has led to advancements in various fields including medicine and agriculture . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Direcciones Futuras
Fluoropyridines have found applications in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . It is expected that many novel applications of fluoropyridines, including “Methyl 5-amino-3-fluoropyridine-2-carboxylate”, will be discovered in the future .
Propiedades
IUPAC Name |
methyl 5-amino-3-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUNSULQZIZQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-3-fluoropyridine-2-carboxylate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-10b-hydroxy-8,9-dimet](/img/no-structure.png)
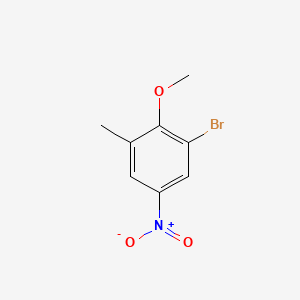
![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)
![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)
![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)
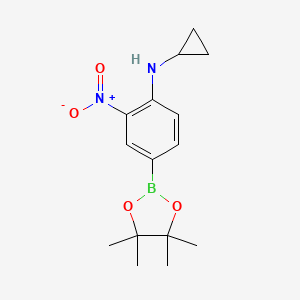
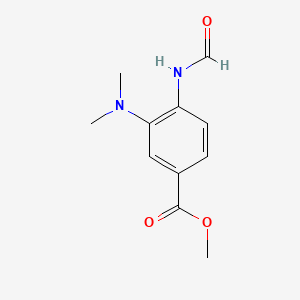
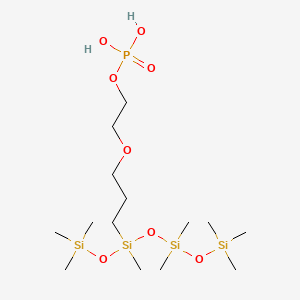
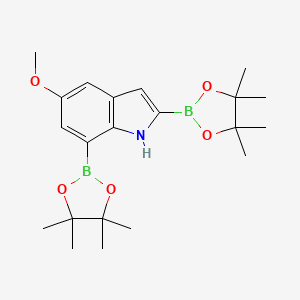
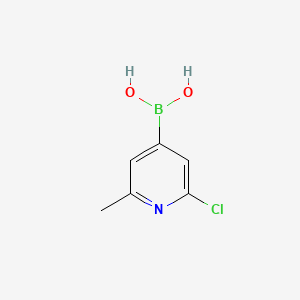
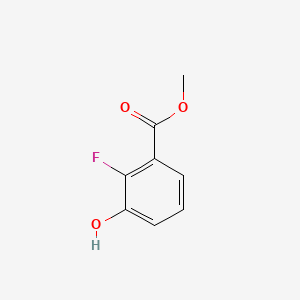
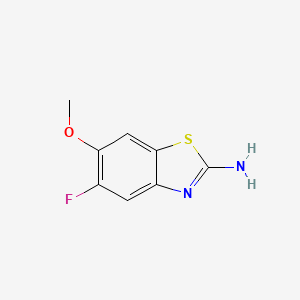
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)